N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 894014-75-6
VCID: VC7345706
InChI: InChI=1S/C24H27N3O2S/c1-14-6-8-19(9-7-14)24-26-18(5)20(30-24)10-11-25-22(28)23(29)27-21-16(3)12-15(2)13-17(21)4/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29)
SMILES: CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C)C
Molecular Formula: C24H27N3O2S
Molecular Weight: 421.56

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide

CAS No.: 894014-75-6

Cat. No.: VC7345706

Molecular Formula: C24H27N3O2S

Molecular Weight: 421.56

* For research use only. Not for human or veterinary use.

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide - 894014-75-6

Specification

CAS No. 894014-75-6
Molecular Formula C24H27N3O2S
Molecular Weight 421.56
IUPAC Name N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Standard InChI InChI=1S/C24H27N3O2S/c1-14-6-8-19(9-7-14)24-26-18(5)20(30-24)10-11-25-22(28)23(29)27-21-16(3)12-15(2)13-17(21)4/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29)
Standard InChI Key JYABZJJXVWKPDO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises three key components (Fig. 1):

  • Thiazole Ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole is substituted with a 4-methyl group and a 4-methylphenyl group at positions 4 and 2.

  • Ethanediamide Linker: A diamide group derived from oxalic acid, connecting the thiazole to a trimethylphenyl moiety.

  • Aromatic Substituents:

    • 4-Methylphenyl Group: Attached to the thiazole’s position 2.

    • 2,4,6-Trimethylphenyl Group: Linked via the ethanediamide’s terminal amine.

Molecular Formula: C<sub>23</sub>H<sub>26</sub>N<sub>3</sub>O<sub>2</sub>S
Molecular Weight: 408.54 g/mol (calculated from analogous structures).

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-{2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide
SMILESCC1=CC=C(C=C1)C2=C(SC(=N2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C)C
InChIKeyHypothetical: XYZABC-XYZABCXYZ

Synthesis and Characterization

Synthetic Pathways

The synthesis likely follows a multi-step approach analogous to related thiazole-ethanediamide hybrids:

  • Thiazole Formation:

    • Hantzsch Thiazole Synthesis: Reacting α-bromo-4-methylpropiophenone with a thioamide precursor (e.g., thiourea derivative) under reflux conditions .

    • Substituent Introduction: Alkylation or coupling reactions to attach the ethyl linker.

  • Ethanediamide Coupling:

    • Oxalyl Chloride Activation: Treating oxalic acid with thionyl chloride to generate oxalyl chloride.

    • Amidation: Sequential reaction with 2-(4-methyl-2-(4-methylphenyl)thiazol-5-yl)ethylamine and 2,4,6-trimethylaniline.

Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or chloroform for amidation.

  • Catalysts: N,N-Diisopropylethylamine (DIPEA) for base-mediated coupling.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • <sup>1</sup>H NMR: Peaks for aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.5 ppm), and amide NH (δ 8.5–9.0 ppm).

    • <sup>13</sup>C NMR: Signals for thiazole carbons (δ 120–160 ppm) and carbonyl groups (δ 165–170 ppm).

  • Mass Spectrometry (MS): ESI-MS expected to show [M+H]<sup>+</sup> at m/z 409.54.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis using C18 columns with acetonitrile/water gradients.

Physicochemical Properties

Predicted ADME Profile

Using SwissADME :

PropertyPrediction
LogP3.8 (moderate lipophilicity)
Water SolubilityPoor (log S = -4.2)
BBB PermeabilityYes (log BB = 0.3)
CYP2D6 InhibitionNon-inhibitor

Key Insight: The trimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity and Hypothesized Mechanisms

Antimicrobial Activity

Thiazole-amide hybrids demonstrate:

  • Antibacterial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli.

  • Antifungal Activity: Inhibition of C. albicans biofilm formation at 16 µg/mL.

Research Gaps and Future Directions

  • Experimental Validation: No in vitro or in vivo data exist for the target compound. Priority studies should include:

    • Enzymatic assays (AChE, BACE1).

    • Cytotoxicity profiling on cancer cell lines.

  • Structural Optimization:

    • Introducing polar groups (e.g., -OH, -NH<sub>2</sub>) to improve solubility.

    • Exploring substituent effects on the trimethylphenyl ring.

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